molecular formula C20H23N3O3 B12786909 Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate CAS No. 79313-78-3

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate

Katalognummer: B12786909
CAS-Nummer: 79313-78-3
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: OTRAOTFWRWBUCS-FXHJVEJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate is a complex organic compound known for its unique chemical structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate involves its interaction with specific molecular targets and pathways. The phenylazo group can undergo reversible photoisomerization, which allows the compound to switch between different structural forms under light exposure. This property is particularly useful in the development of photoresponsive materials and sensors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate stands out due to its unique combination of the indoline core, phenylazo group, and glycolate moiety

Eigenschaften

CAS-Nummer

79313-78-3

Molekularformel

C20H23N3O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

2-hydroxyacetic acid;phenyl-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene

InChI

InChI=1S/C18H19N3.C2H4O3/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;3-1-2(4)5/h4-13H,1-3H3;3H,1H2,(H,4,5)/b17-13+,20-19?;

InChI-Schlüssel

OTRAOTFWRWBUCS-FXHJVEJLSA-N

Isomerische SMILES

CC\1(C2=CC=CC=C2N(/C1=C/N=NC3=CC=CC=C3)C)C.C(C(=O)O)O

Kanonische SMILES

CC1(C2=CC=CC=C2N(C1=CN=NC3=CC=CC=C3)C)C.C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.